(1E)-1-[(3,5-dimethoxyphenyl)imino]-8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
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Overview
Description
(1E)-1-[(3,5-dimethoxyphenyl)imino]-8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a pyrroloquinoline core, an imino group, and multiple methoxy and ethyl substituents. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-[(3,5-dimethoxyphenyl)imino]-8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrroloquinoline Core: This step involves the cyclization of a suitable precursor, such as an aniline derivative, with a diketone under acidic or basic conditions.
Introduction of the Imino Group: The imino group is introduced through a condensation reaction between the pyrroloquinoline core and an aldehyde or ketone.
Substitution Reactions: The methoxy and ethyl groups are introduced through nucleophilic substitution reactions using appropriate reagents such as methanol and ethyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-[(3,5-dimethoxyphenyl)imino]-8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imino group to an amine.
Substitution: The methoxy and ethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ethyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
(1E)-1-[(3,5-dimethoxyphenyl)imino]-8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1E)-1-[(3,5-dimethoxyphenyl)imino]-8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The imino group and the quinoline core are believed to play a crucial role in its biological activity by binding to enzymes or receptors, thereby modulating their function. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with a similar quinoline core but different substituents.
Iminoquinolines: Compounds with an imino group attached to the quinoline core.
Methoxyquinolines: Compounds with methoxy groups attached to the quinoline core.
Uniqueness
(1E)-1-[(3,5-dimethoxyphenyl)imino]-8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C24H26N2O3 |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
3-(3,5-dimethoxyphenyl)imino-6-ethyl-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one |
InChI |
InChI=1S/C24H26N2O3/c1-7-15-8-19-14(2)13-24(3,4)26-22(19)20(9-15)21(23(26)27)25-16-10-17(28-5)12-18(11-16)29-6/h8-13H,7H2,1-6H3 |
InChI Key |
MUSLDOMPUIAWSY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C3C(=C1)C(=NC4=CC(=CC(=C4)OC)OC)C(=O)N3C(C=C2C)(C)C |
Origin of Product |
United States |
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